Cabraleadiol

描述

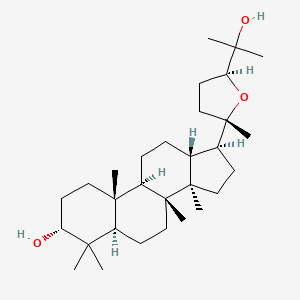

Overview of Cabraleadiol as a Dammarane-Type Triterpenoid (B12794562)

This compound is classified as a dammarane-type triterpenoid. naturalproducts.netontosight.ai Triterpenoids are a large and diverse class of organic compounds, composed of thirty carbon atoms, that are synthesized in plants and some other organisms. The dammarane (B1241002) skeleton is a specific tetracyclic structure that forms the core of this particular group of triterpenoids.

The chemical formula for this compound is C₃₀H₅₂O₃. naturalproducts.netchemicalbook.com It is a member of the oxolane family and is considered a tetracyclic triterpenoid diol. chemicalbook.com Its complex structure includes a steroid-like backbone with specific hydroxyl and methyl groups attached, and its precise three-dimensional arrangement is crucial to its biological characteristics. ontosight.ai

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₅₂O₃ |

| Molecular Weight | 460.74 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Formal Charge | 0 |

| Complexity | 833 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 8 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Source: National Center for Biotechnology Information

Historical Context of this compound Discovery and Initial Research

The discovery of this compound is rooted in the exploration of natural products from various plant species. It was first reported from the fruits of Cabralea polytricha in 1972. naturalproducts.nettandfonline.com Subsequent research led to its isolation from other plants within the Meliaceae family, such as the wood of Cabralea eichleriana and the stem bark of Dysoxylum malabaricum. tandfonline.comugm.ac.id

Initial research focused on the isolation and structural elucidation of this compound. ugm.ac.idsemanticscholar.org Scientists utilized techniques like 1D and 2D nuclear magnetic resonance (NMR) spectroscopy to determine its complex chemical structure. semanticscholar.org Early studies also investigated its presence in various parts of different plants, contributing to the chemotaxonomic understanding of the Meliaceae family. tandfonline.comresearchgate.net For instance, it has been isolated from the bark of Amoora yunnanensis and the fruits and leaves of Aglaia erythrosperma. semanticscholar.orgchemfaces.com

Significance of this compound within Natural Product Chemistry

Natural products are a vital source of lead compounds in the process of drug discovery. openaccessjournals.comnih.gov this compound, as a dammarane-type triterpenoid, is part of a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. ontosight.ainih.gov

The significance of this compound in natural product chemistry lies in its potential as a scaffold for the development of new therapeutic agents. openaccessjournals.com Researchers have investigated its biological activities, revealing a range of effects. For example, studies have shown that this compound exhibits antimycobacterial activity against Mycobacterium tuberculosis and weak cytotoxicity against a breast cancer cell line. chemfaces.com It has also been found to inhibit photosystem II, which is a key component of photosynthesis. chemfaces.comscirp.org Furthermore, research has explored its anti-inflammatory potential through the inhibition of NF-κB activation. nih.gov

The unique chemical structure of this compound and its presence in various plant species make it a subject of ongoing research interest. ontosight.airesearchgate.net Its study contributes to the broader understanding of the chemical diversity of natural products and their potential applications. nih.gov

Table 2: Plant Sources of this compound

| Plant Species | Part of Plant |

|---|---|

| Aglaia crassinervia | Bark |

| Aglaia cucullata | Fruit Peel |

| Aglaia erythrosperma | Fruits and Leaves |

| Aglaia lawii | Bark |

| Amoora yunnanensis | Bark |

| Cabralea canjerana | Fruits and Seeds |

| Cabralea eichleriana | Wood |

| Cabralea polytricha | Fruits |

| Dysoxylum malabaricum | Stem Bark |

| Dysoxylum tpongense | Not specified |

Source: Various scientific publications chemicalbook.comtandfonline.comugm.ac.idsemanticscholar.orgresearchgate.netchemfaces.comnih.govresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

(3R,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBNSDSKUAGBOI-ZNYSIYOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Cabraleadiol

Phytochemical Investigations of Cabraleadiol in Terrestrial Plant Species

This compound has been isolated from several plant families, most notably the Meliaceae family. Its presence has also been documented in other distinct plant genera.

Presence in Meliaceae Family

The Meliaceae family, known for its rich production of limonoids and triterpenoids, is a significant source of this compound. mdpi.comscielo.br The compound has been identified in various genera within this family, including Cabralea, Dysoxylum, Aglaia, Chisocheton, and Walsura.

Specifically, this compound has been isolated from Cabralea canjerana, a plant species recognized for its abundance of limonoids and triterpenes. ufu.brscirp.orgresearchgate.net It has also been found in the fruits of Azadirachta indica (neem), another member of the Meliaceae family. researchgate.net Research on Carapa guianensis and Cabralea canjerana has led to the isolation of this compound, among other triterpenoids and limonoids. researchgate.net

The following table provides a summary of Meliaceae species from which this compound has been isolated:

| Family | Genus | Species | Plant Part |

| Meliaceae | Cabralea | canjerana | Fruits, Seeds |

| Meliaceae | Azadirachta | indica | Fruits |

| Meliaceae | Carapa | guianensis | Arillus |

| Meliaceae | Dysoxylum | malabaricum | Not specified |

| Meliaceae | Aglaia | lawii | Not specified |

Occurrence in Other Plant Genera

Beyond the Meliaceae family, this compound has been identified in other plant genera. These include Cleome and Nothofagus. The presence of this compound in these diverse plant groups highlights its broader distribution in the plant kingdom.

Identification of this compound in Lichen Species

Lichens, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium, are another natural source of this compound and its derivatives. jagranjosh.com

Isolation from Pyxine consocians and Heterodermia leucomelos

This compound monoacetate, a derivative of this compound, has been isolated from the lichen Pyxine consocians. diva-portal.orgresearchgate.nettandfonline.comdiva-portal.orgmedchemexpress.com This compound was identified as part of broader phytochemical investigations into the chemical constituents of this lichen species. diva-portal.orgresearchgate.nettandfonline.comdiva-portal.org Studies on Heterodermia leucomelos have also contributed to the understanding of triterpenoids in lichens, although this compound itself was not the primary focus of all studies. diva-portal.orgresearchgate.nettandfonline.com

A study on Sri Lankan flora highlighted the isolation of this compound monoacetate from Pyxine consocians. scispace.com

Ecological Implications of this compound Sequestration in Lichen-Associated Organisms

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation and purification of this compound from its natural sources rely on various modern chromatographic and extraction techniques.

The general workflow for isolating natural compounds often begins with solvent extraction. scielo.brresearchgate.net For instance, the dichloromethane (B109758) fraction of Cabralea canjerana fruits was subjected to column chromatography on silica (B1680970) gel. scirp.org Further purification often involves techniques like Sephadex LH-20 column chromatography. scirp.org

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the final purification of compounds like this compound. frontiersin.orgresearchgate.net Both preparative and semi-preparative HPLC methods are employed to isolate pure compounds from complex mixtures. researchgate.net For example, recycling HPLC has been used to isolate compounds from fractions of Cabralea canjerana. researchgate.net Nano-liquid chromatography (nano-LC) is another advanced technique that offers rapid separation of complex mixtures. mdpi.com

Different extraction methods, such as dynamic maceration and ultrasound-assisted extraction, can be employed to obtain crude extracts before chromatographic separation. mdpi.com The choice of extraction and chromatographic methods is critical for the efficient isolation and purification of this compound.

Strategies for Complex Natural Matrix Fractionation

The initial step in isolating this compound from its natural source involves extraction and fractionation to separate the compound of interest from the highly complex mixture of primary and secondary metabolites. This process is designed to reduce the complexity of the extract and enrich the fraction containing the target triterpenoids.

A primary and widely used strategy is solvent extraction and partitioning . This technique leverages the differential solubility of compounds in various organic solvents. scirp.org Researchers begin by creating a crude extract, typically using a solvent like ethanol (B145695) or methanol. This crude extract is then partitioned sequentially with a series of immiscible solvents of increasing polarity. For instance, in the isolation of this compound from the fruits of Cabralea canjerana, an ethanolic extract was successively partitioned against hexane (B92381), dichloromethane, ethyl acetate (B1210297), and methanol. scirp.org This process yields several fractions, with this compound concentrating in one or more of them based on its polarity. In this specific case, the compound was found in the dichloromethane fraction. scirp.org

Another common approach is activity-guided fractionation . In this strategy, the fractions obtained from the initial separation are tested for a specific biological activity. The most active fractions are then selected for further purification. This method was employed in the study of dried fruits from Forsythia suspensa, where an n-hexane soluble fraction was subjected to fractionation guided by its anti-inflammatory activity to isolate bioactive compounds, including dammarane (B1241002) derivatives like this compound. capes.gov.br

These fractionation methods are crucial for simplifying the chemical matrix before proceeding to more precise purification steps. They effectively separate broad classes of compounds, such as polar and non-polar constituents, making the subsequent high-resolution separation more efficient. gbiosciences.com

Table 2: Fractionation Research Findings for this compound Isolation

| Natural Source | Initial Extract | Fractionation Method | Resulting Fraction Containing this compound |

|---|---|---|---|

| Cabralea canjerana Fruits | Ethanolic Extract | Liquid-liquid partitioning with hexane, dichloromethane, ethyl acetate, methanol. | Dichloromethane Fraction scirp.org |

| Forsythia suspensa Fruits | Crude Extract | Fractionation of the n-hexane soluble portion guided by anti-inflammatory activity. | Bioactive Dammarane Fraction capes.gov.br |

High-Resolution Preparative Separation Techniques

Following initial fractionation, the enriched extract undergoes high-resolution preparative separation to isolate this compound in a pure form. The cornerstone of this stage is preparative chromatography . rssl.com This technique separates compounds based on their differential interactions with a stationary phase (a solid support, often silica gel) and a mobile phase (a solvent or solvent mixture).

Column chromatography using silica gel is a fundamental and extensively used high-resolution technique for the purification of triterpenes. scispace.com The fraction containing this compound is loaded onto a column packed with silica gel. A mobile phase, often a mixture of solvents like hexane and ethyl acetate, is then passed through the column. scirp.org Compounds separate based on their affinity for the silica gel, with less polar compounds eluting faster than more polar ones. By collecting the eluted solvent in sequential fractions and analyzing them (e.g., by thin-layer chromatography), the pure compound can be isolated. The isolation of this compound from the dichloromethane fraction of Cabralea canjerana was achieved using a chromatographic column. scirp.org

For separations that demand even higher precision, especially when dealing with closely related compounds, Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. ymc.co.jpresearchgate.net Preparative HPLC operates on the same principles as column chromatography but uses smaller particle sizes for the stationary phase and high pressure to move the mobile phase, resulting in significantly higher resolution. This allows for the separation of compounds with very similar chemical structures. ymc.co.jp While specific reports on this compound might detail standard column chromatography, preparative HPLC represents the apex of high-resolution purification for achieving the high purity required for structural elucidation and biological testing. scirp.orgresearchgate.net

Table 3: High-Resolution Separation Research Findings

| Technique | Principle | Application in Triterpenoid (B12794562) Isolation |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel) from a flowing mobile phase. scispace.com | Used to purify this compound from the dichloromethane fraction of Cabralea canjerana extract. scirp.org |

| Preparative HPLC | High-pressure liquid chromatography on a larger scale to purify significant quantities of a compound. It offers superior resolution due to smaller stationary phase particles. ymc.co.jp | An indispensable process for the separation and purification of complex natural products to obtain high-purity compounds for characterization. researchgate.net |

Advanced Structural Elucidation and Stereochemical Analysis of Cabraleadiol

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Cabraleadiol Structure Determination

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to elucidate the structure of a molecule. resolvemass.ca For a complex molecule such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

One-dimensional NMR experiments provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the this compound structure.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), the splitting patterns (due to coupling with neighboring protons), and the integration (proportional to the number of protons of each type). For this compound, the ¹H NMR spectrum would be expected to show a complex pattern of signals corresponding to its numerous methyl, methylene, and methine protons, as well as any protons attached to heteroatoms.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of the carbon's hybridization (sp³, sp², sp) and the nature of its attached groups. careerendeavour.com In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single line, simplifying the spectrum and allowing for a direct count of the carbon environments. careerendeavour.com The chemical shifts in the ¹³C NMR spectrum of this compound would help to identify the presence of saturated carbons, olefinic carbons, and carbons bearing hydroxyl groups.

A hypothetical table of ¹H and ¹³C NMR data for a compound with a similar triterpenoid (B12794562) skeleton is presented below to illustrate the type of information obtained.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |

| 1 | 38.7 | 1.68 (m), 1.40 (m) |

| 2 | 27.4 | 1.95 (m), 1.65 (m) |

| 3 | 79.0 | 3.20 (dd, J = 11.5, 4.5) |

| ... | ... | ... |

| 28 | 28.0 | 0.85 (s) |

| 29 | 16.8 | 0.95 (s) |

| 30 | 15.4 | 0.76 (s) |

| Note: This is illustrative data and does not represent the actual experimental values for this compound. |

Two-dimensional NMR experiments provide correlational information between different nuclei, which is crucial for assembling the molecular structure of complex molecules like this compound. github.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in establishing the connectivity of proton spin systems within the molecule, allowing for the tracing of carbon chains and ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu It provides a powerful method to assign the proton and carbon signals for each CH, CH₂, and CH₃ group in this compound.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is critical for connecting the individual spin systems established by COSY and for identifying the positions of quaternary carbons (carbons with no attached protons) by observing their long-range couplings to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial information for determining the relative stereochemistry of the molecule.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved, leading to the elucidation of its planar structure and relative stereochemistry.

Quantitative NMR (qNMR) is a powerful analytical method that can determine the absolute concentration or purity of a substance without the need for a compound-specific reference standard. resolvemass.ca The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. resolvemass.ca

For the analysis of this compound, a qNMR experiment would typically involve dissolving a precisely weighed amount of the sample and an internal standard of known purity and concentration in a suitable deuterated solvent. resolvemass.ca By comparing the integral of a well-resolved signal from this compound to the integral of a known signal from the internal standard, the absolute quantity of this compound in the sample can be accurately determined. resolvemass.ca This technique is valuable for purity assessment and for quantifying this compound in complex mixtures, such as plant extracts. researchgate.net

Utilization of 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

High-Resolution Mass Spectrometry (HRMS) in this compound Structural Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a molecule with high accuracy and to study its fragmentation patterns. measurlabs.com

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, often to four or five decimal places. nih.govchemrxiv.org This level of accuracy allows for the unambiguous determination of the elemental formula of this compound from its molecular ion peak. For example, if the measured accurate mass of the molecular ion is 458.3758, this would be consistent with the elemental formula C₃₀H₅₀O₃, distinguishing it from other possible formulas with the same nominal mass.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. nationalmaglab.org This process provides valuable information about the structure of the original molecule by revealing how it breaks apart. wikipedia.orgnih.gov

In the context of this compound, an MS/MS experiment would involve isolating the molecular ion (or a protonated/adducted version of it) and subjecting it to collision-induced dissociation (CID) or other fragmentation methods. wikipedia.org The resulting product ion spectrum would show a series of fragment ions corresponding to the loss of specific neutral molecules (e.g., water, methyl groups) or the cleavage of specific bonds within the triterpenoid skeleton. The analysis of these fragmentation pathways can help to confirm the proposed structure and to locate the positions of functional groups, such as the hydroxyl groups in this compound. mdpi.comnih.gov

A hypothetical fragmentation pattern for a triterpenoid diol is presented in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structural Fragment |

| 459.3833 [M+H]⁺ | 441.3728 | H₂O | Loss of a hydroxyl group |

| 459.3833 [M+H]⁺ | 423.3622 | 2 x H₂O | Loss of two hydroxyl groups |

| 459.3833 [M+H]⁺ | 405.3517 | 3 x H₂O | Loss of three hydroxyl groups |

| 441.3728 | 207.1795 | C₁₆H₂₆O | Cleavage of the C-ring |

| Note: This is illustrative data and does not represent the actual experimental values for this compound. |

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgfrontiersin.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers and conformers that may have the same m/z ratio. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

X-ray Crystallography for Absolute Stereochemistry Determination of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules in the solid state. numberanalytics.comnih.gov This powerful technique relies on the diffraction of X-rays by a single, high-quality crystal of the compound. researchgate.net The resulting diffraction pattern provides a detailed three-dimensional map of electron density, from which the precise spatial arrangement of every atom in the molecule can be deduced. numberanalytics.comresearchgate.net

In the case of this compound and its derivatives, X-ray crystallography has been instrumental in unequivocally establishing their absolute stereochemistry. A notable example is the structure confirmation of this compound monoacetate, where X-ray diffraction analysis provided the definitive proof of its molecular architecture. google.comresearchgate.netmolaid.com This technique was also crucial in determining the relative stereochemistry of 20S,24S-epoxydammarane-3α,25-diol acetate (B1210297), a related triterpene, for the first time. researchgate.net

The process involves growing a suitable crystal of the target compound, which can sometimes be a challenging step for complex natural products. researchgate.net Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. This data is then used to solve the crystal structure and refine the atomic positions, ultimately yielding the absolute configuration.

For molecules composed solely of light atoms (like carbon, hydrogen, and oxygen), determining the absolute configuration can be more challenging due to the weak anomalous scattering of these elements. researchgate.netmit.edu However, advancements in methodology, such as the use of specific derivatives containing heavier atoms or improved data analysis techniques, have made it possible to confidently determine the absolute stereochemistry of such compounds. mit.edu In some instances, the structure of a derivative, like this compound monoacetate, is determined to confirm the stereochemistry of the parent compound. google.comresearchgate.net

The application of X-ray crystallography has been pivotal in the study of various compounds isolated from the Meliaceae family, to which the sources of this compound belong. edu.krd It has been used to elucidate the structures of numerous novel triterpenoids and steroids, providing a solid foundation for understanding their chemical diversity. researchgate.netresearchgate.net

Interactive Data Table: Crystallographic Data for this compound Derivatives and Related Compounds

| Compound Name | Method | Key Finding |

| This compound monoacetate | X-ray Crystallography | Structure confirmation and absolute stereochemistry determination. google.comresearchgate.net |

| 20S,24S-epoxydammarane-3α,25-diol acetate | X-ray Crystallography | Unequivocal determination of relative stereochemistry. researchgate.net |

| Silvaglin A | X-ray Diffraction | Structure elucidation. researchgate.net |

| Toonasterone A | X-ray Diffraction | Stereochemistry secured. researchgate.net |

| 1,10-epoxyhaagenolide | X-ray Diffraction Analysis | Absolute configuration assigned. researchgate.net |

Integration of Spectroscopic and Diffraction Data for Comprehensive this compound Structure Assignment

While X-ray crystallography provides a definitive snapshot of a molecule's solid-state structure, a truly comprehensive understanding of this compound's architecture is achieved through the integration of diffraction data with various spectroscopic techniques. edu.krd This synergistic approach allows for a complete and unambiguous assignment of the structure, both in the solid state and in solution.

The primary spectroscopic methods employed in conjunction with X-ray diffraction are Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, COSY, HMQC, and HMBC experiments) and Mass Spectrometry (MS). edu.krddntb.gov.ua Infrared (IR) spectroscopy also provides valuable information about the functional groups present in the molecule. researchgate.net

The complete 1H and 13C NMR spectral assignment of this compound, a dammarane (B1241002) triterpene isolated from Dysoxylum malabaricum, was a critical step in its initial characterization. dntb.gov.uaugm.ac.id These NMR techniques provide detailed information about the connectivity of atoms and the local chemical environment of each proton and carbon atom in the molecule. conicet.gov.ar For instance, 2D-NMR experiments are essential for elucidating the complex spin systems and long-range correlations within the intricate tetracyclic framework of this compound. researchgate.net

The process typically begins with the isolation and purification of the compound, followed by the acquisition of a full suite of spectroscopic data. edu.krd This data is then meticulously analyzed to propose a preliminary structure. If suitable crystals can be grown, X-ray diffraction analysis is performed to confirm the proposed structure and determine the absolute stereochemistry. researchgate.netedu.krd The crystallographic data then serves as a benchmark to validate the interpretation of the NMR data, ensuring a consistent and accurate structural assignment across different physical states.

This integrated approach has been successfully applied to a wide range of natural products, including numerous triterpenoids and steroids from the Aglaia and Dysoxylum genera. researchgate.netedu.krd The combination of spectroscopic and diffraction methods provides a powerful toolkit for tackling the structural elucidation of complex molecules like this compound, leaving no ambiguity in their final structural assignment. researchgate.netedu.krd

Interactive Data Table: Spectroscopic and Diffraction Techniques for this compound Structure Elucidation

| Technique | Type of Information Provided | Contribution to Structure Elucidation |

| X-ray Diffraction | 3D atomic arrangement in a crystal. datadryad.org | Definitive determination of absolute stereochemistry. researchgate.net |

| 1H NMR | Proton chemical environments and couplings. conicet.gov.ar | Elucidation of proton connectivity and stereochemical relationships. conicet.gov.ar |

| 13C NMR | Carbon skeleton framework. conicet.gov.ar | Identification of all carbon atoms in the molecule. conicet.gov.ar |

| 2D NMR (COSY, HMBC, etc.) | Atom-to-atom correlations (through bonds). conicet.gov.ar | Establishment of the complete molecular connectivity. conicet.gov.ar |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Determination of the molecular formula and structural fragments. |

| Infrared (IR) Spectroscopy | Presence of functional groups. researchgate.net | Identification of hydroxyl groups, carbonyls, etc. researchgate.net |

Computational Chemistry Approaches in this compound Structure Elucidation

In recent years, computational chemistry has emerged as a powerful ancillary tool in the structural elucidation of complex natural products. These theoretical methods can provide valuable insights that complement experimental data, particularly in cases where experimental evidence is ambiguous or difficult to obtain.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of atoms, molecules, and solids. aps.org One of its significant applications in natural product chemistry is the prediction of NMR chemical shifts. chemrxiv.org By calculating the magnetic shielding tensors for each nucleus in a proposed structure, DFT can generate a theoretical NMR spectrum. aps.orgnih.gov

This predicted spectrum can then be compared with the experimental NMR data. A strong correlation between the calculated and experimental chemical shifts provides a high degree of confidence in the proposed structure. mdpi.com This approach is particularly useful for distinguishing between possible diastereomers, where subtle differences in stereochemistry can lead to small but measurable changes in NMR chemical shifts.

While the accuracy of DFT-calculated chemical shifts can be influenced by the choice of functional and basis set, modern computational methods, often combined with machine learning approaches, have significantly improved their predictive power. aps.orgnih.gov For complex molecules like triterpenoids, DFT calculations can help to resolve ambiguities in NMR signal assignments and provide additional support for a particular stereochemical arrangement.

Computer-Assisted Structure Elucidation (CASE) represents a more automated approach to solving chemical structures from spectroscopic data. acdlabs.com CASE programs utilize algorithms to generate all possible chemical structures that are consistent with a given set of experimental data, primarily 2D NMR correlations (such as HMBC and COSY). rsc.org

The process begins by inputting the molecular formula and the NMR correlation data into the CASE software. mestrelab.com The program then generates a list of candidate structures. These structures can be further ranked based on a comparison of their predicted NMR spectra (often calculated using DFT) with the experimental data. rsc.org This ranking helps to identify the most probable structure from a potentially large number of candidates. acdlabs.com

For complex triterpenoids like this compound, CASE can be an invaluable tool. It provides an unbiased analysis of the spectroscopic data, reducing the risk of human error or oversight in the interpretation of complex spectra. rsc.org While CASE systems are not intended to replace the expertise of a spectroscopist, they serve as a powerful aid, capable of rapidly exploring a vast structural space and proposing plausible solutions for even the most challenging structural problems. acdlabs.com The integration of CASE with DFT calculations represents the state-of-the-art in the structural elucidation of complex natural products. rsc.org

Biosynthetic Pathways of Cabraleadiol

Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways as Precursors to Cabraleadiol

The journey to synthesizing this compound, like all terpenoids, begins with the production of universal five-carbon precursors. In plants, two distinct pathways are responsible for this initial step: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. nih.govplos.orgrsc.org

The MVA pathway, located in the cytosol and endoplasmic reticulum, is the primary source for the precursors of sesquiterpenes (C15) and triterpenes (C30), including this compound. rsc.orgnih.govunivie.ac.at It commences with the condensation of three acetyl-CoA units. In contrast, the MEP pathway operates within the plastids and is typically responsible for generating precursors for smaller terpenes like monoterpenes (C10) and diterpenes (C20), as well as carotenoids and chlorophylls. nih.govplos.orgrsc.org Although spatially separate, there is evidence of crosstalk between these two pathways, allowing for the exchange of intermediates. rsc.org Both pathways ultimately yield the same fundamental building blocks required for all subsequent steps in terpenoid biosynthesis. nih.gov

Isopentenyl Diphosphate (B83284) (IPP) and Farnesyl Diphosphate (FPP) Formation

Both the MVA and MEP pathways culminate in the synthesis of Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). nih.govechelon-inc.com These two C5 molecules are the universal precursors for all isoprenoids. echelon-inc.comresearchgate.net

The formation of the direct precursor to the triterpenoid (B12794562) backbone is a sequential condensation process. The enzyme Farnesyl Diphosphate Synthase (FPPS) catalyzes two consecutive reactions. illinois.edunih.gov First, it joins one molecule of DMAPP with one molecule of IPP to create the C10 intermediate, Geranyl Diphosphate (GPP). nih.govlibretexts.org Subsequently, FPPS catalyzes the addition of another IPP molecule to GPP, resulting in the formation of the C15 compound, Farnesyl Diphosphate (FPP). echelon-inc.comnih.govebi.ac.uk To initiate triterpenoid synthesis, two molecules of FPP are joined in a head-to-head condensation reaction by the enzyme squalene (B77637) synthase, forming the C30 linear hydrocarbon, squalene. nih.govfrontiersin.org

Cyclization of 2,3-Oxidosqualene (B107256) by Oxidosqualene Cyclases (OSCs)

The linear squalene molecule represents the last acyclic precursor in the pathway. It is first activated through an epoxidation reaction catalyzed by squalene epoxidase, which converts it to 2,3-oxidosqualene. nih.govresearchgate.netresearchgate.net This molecule is a critical branching point, serving as the substrate for a diverse family of enzymes known as Oxidosqualene Cyclases (OSCs). mdpi.compnas.orgoup.com These enzymes are responsible for the remarkable structural diversification of triterpenoids by catalyzing the intricate cyclization of the linear 2,3-oxidosqualene into various multi-ringed skeletons. researchgate.netresearchgate.netmdpi.com

The formation of the dammarane (B1241002) skeleton, characteristic of this compound, proceeds through the formation of a dammarenyl cation intermediate. researchgate.netoup.comresearchgate.net This is achieved when the 2,3-oxidosqualene substrate adopts a specific pre-folded conformation within the enzyme's active site prior to the initiation of the cyclization cascade. mdpi.commdpi.com

Role of Lanosterol (B1674476) Synthase and Cycloartenol (B190886) Synthase in Triterpenoid Skeletons

Among the family of OSCs, Lanosterol Synthase (LAS) and Cycloartenol Synthase (CAS) are key enzymes that primarily direct metabolic flow towards sterol synthesis. mdpi.complos.orgnih.gov In plants, CAS is the main enzyme in the biosynthesis of phytosterols, converting 2,3-oxidosqualene into the pentacyclic cycloartenol. mdpi.complos.org LAS produces lanosterol and is the primary sterol synthase in fungi and animals. plos.orgresearchgate.net

The divergence between the synthesis of sterols (like cycloartenol and lanosterol) and most other triterpenes (like the precursors to this compound) is determined by the initial conformation that 2,3-oxidosqualene adopts within the OSC active site. mdpi.commdpi.comresearchgate.net

Chair-Boat-Chair (CBC) Conformation : Leads to the formation of a protosteryl cation intermediate, which is then rearranged to form lanosterol or cycloartenol. mdpi.commdpi.comnih.gov

Chair-Chair-Chair (CCC) Conformation : Leads to the formation of a dammarenyl cation intermediate. mdpi.comoup.commdpi.com This cation serves as the precursor for various triterpenoid skeletons, including the dammarane type from which this compound is derived. oup.comnih.gov

It is widely believed that triterpene synthases, which produce skeletons like dammarane, evolved from an ancestral LAS. nih.govresearchgate.net

Post-Cyclization Modifications in this compound Biosynthesis

The creation of the basic carbon skeleton by an OSC is merely the first step in generating specific triterpenoids. The initial cyclized product undergoes a series of subsequent modifications, often referred to as "tailoring reactions," which are responsible for the immense structural diversity observed in this class of compounds. oup.comfrontiersin.org

Enzymatic Hydroxylations and Oxidations by Cytochrome P450 Monooxygenases

Following the formation of the dammarane skeleton, a crucial class of enzymes, the Cytochrome P450 monooxygenases (CYPs), comes into play. frontiersin.orgnih.govnih.gov CYPs are a large and versatile family of enzymes that catalyze highly specific oxidation reactions. nih.govresearchgate.net They are responsible for introducing functional groups, such as hydroxyl (-OH), carbonyl, or carboxyl groups, onto the triterpene backbone in a regio- and stereospecific manner. oup.comfrontiersin.org The specific structure of this compound, with its hydroxyl groups at defined positions on the dammarane framework, is the direct result of these precise enzymatic hydroxylations mediated by specific CYP enzymes. nih.gov

Glycosylation and Other Functional Group Transformations

A common final modification in triterpenoid biosynthesis is glycosylation, a reaction catalyzed by UDP-glycosyltransferases (UGTs). biorxiv.orgnih.govsci-hub.se These enzymes transfer a sugar moiety, typically from a UDP-sugar donor, to the triterpenoid aglycone (the non-sugar part). frontiersin.orgbiorxiv.orgresearchgate.net This process significantly increases the water solubility and stability of the compound and can profoundly alter its biological properties. nih.govresearchgate.net While many triterpenoids exist naturally as glycosides (saponins), this compound itself is an aglycone. naturalproducts.net However, other functional group transformations can occur, such as esterification, which leads to derivatives like this compound monoacetate. medchemexpress.com

Table of Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Role in Pathway |

|---|---|---|

| Synthase | Farnesyl Diphosphate Synthase (FPPS) | Catalyzes the formation of Farnesyl Diphosphate (FPP) from IPP and DMAPP. nih.gov |

| Synthase | Squalene Synthase | Condenses two FPP molecules to form the linear C30 precursor, squalene. nih.gov |

| Epoxidase | Squalene Epoxidase | Oxidizes squalene to form the cyclic precursor, 2,3-oxidosqualene. nih.govresearchgate.net |

| Cyclase | Oxidosqualene Cyclase (OSC) | Cyclizes 2,3-oxidosqualene into a dammarane skeleton via a dammarenyl cation. mdpi.comoup.com |

| Monooxygenase | Cytochrome P450 (CYP) | Performs regio- and stereospecific hydroxylations on the dammarane skeleton. oup.comfrontiersin.orgnih.gov |

| Transferase | UDP-Glycosyltransferase (UGT) | Catalyzes the addition of sugar moieties to triterpenoid skeletons (general step). biorxiv.orgsci-hub.se |

Transcriptomic and Proteomic Approaches to Elucidate this compound Biosynthetic Enzymes

The elucidation of the biosynthetic pathway of complex natural products like this compound has been significantly advanced by high-throughput 'omics' technologies. Transcriptomic analysis, in particular, serves as a powerful tool for identifying candidate genes encoding the enzymes responsible for constructing the this compound scaffold.

While no dedicated transcriptomic study on this compound itself has been published, research into closely related species within the Meliaceae family provides a clear blueprint. A notable example is the de novo transcriptome analysis of Dysoxylum binectariferum, a plant known to produce a wide array of triterpenoids, including those with the dammarane framework characteristic of this compound. frontiersin.org This type of research allows for the identification of genes involved in the entire terpenoid pathway, from primary precursors to the complex cyclized structures.

The general triterpenoid biosynthetic pathway begins with the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways, which produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.org Transcriptome sequencing identifies the unigenes encoding the key enzymes for these initial steps. Subsequently, the formation of the C30 precursor, squalene, is catalyzed by squalene synthase (SQS). The critical cyclization step is initiated by squalene monooxygenase (SQLE), which epoxidizes squalene to 2,3-oxidosqualene. frontiersin.org This molecule is the central precursor for the biosynthesis of diverse triterpenoids, including the dammarane skeleton of this compound. frontiersin.org

In the transcriptome analysis of D. binectariferum, researchers successfully identified numerous unigenes predicted to encode the key enzymes of this entire pathway. This data provides a set of candidate genes that can be further characterized through functional assays to confirm their specific roles in the synthesis of compounds like this compound.

| Enzyme | Function in Triterpenoid Biosynthesis | Number of Unigenes Identified in D. binectariferum Transcriptome |

| Key enzymes of MVA pathway | Synthesis of IPP/DMAPP | 48 |

| Key enzymes of MEP pathway | Synthesis of IPP/DMAPP | 29 |

| Squalene monooxygenase (SQLE) | Oxidation of squalene to 2,3-oxidosqualene | 9 |

| Oxidosqualene Cyclases (OSCs) | Cyclization of 2,3-oxidosqualene to various triterpene scaffolds (e.g., dammarane) | Not specified |

| Cytochrome P450s (CYP450s) | Secondary modifications (e.g., hydroxylation) of the triterpene backbone | Not specified |

| Data derived from the transcriptomic analysis of Dysoxylum binectariferum, which produces dammarane-type triterpenoids. frontiersin.org |

Proteomic approaches, while less commonly reported for this specific compound, are essential for validating the findings from transcriptomics. Proteomics would involve the large-scale analysis of proteins present in the plant tissues, confirming that the genes identified in the transcriptome are indeed translated into functional enzymes. This technique can help to confirm the presence and abundance of specific oxidosqualene cyclases and cytochrome P450s that perform the final, specific steps to yield this compound. The combination of transcriptomic and proteomic data provides a comprehensive view of the biosynthetic machinery.

Evolutionary and Chemotaxonomic Insights into this compound Biosynthesis

The distribution of this compound and its parent dammarane triterpenoid scaffold across different plant families offers valuable insights into evolutionary relationships and chemotaxonomy. Dammarane triterpenes were once considered characteristic of the Meliaceae family. However, their isolation from other families has prompted a re-evaluation of taxonomic boundaries.

A significant finding is the occurrence of dammarane triterpenes, including this compound and its derivatives, in both the Meliaceae and Burseraceae families. ajol.info This shared chemical profile suggests a close chemotaxonomic relationship between these two families, which are both in the order Sapindales. This indicates that the genetic machinery for producing the dammarane skeleton likely evolved before these two families diverged, or that the capability evolved independently in both lineages.

More surprisingly, a triterpenoid belonging to the this compound family, this compound monoacetate, has been isolated from a lichen, Pyxine consocians. tandfonline.comtandfonline.comresearchgate.net Lichens are symbiotic organisms composed of a fungus and an alga or cyanobacterium. The discovery of such a complex plant-type triterpenoid in a lichen is of major chemotaxonomic significance. tandfonline.comtandfonline.com It raises questions about the evolutionary origins of its biosynthetic pathway, suggesting potential horizontal gene transfer between organisms or a deeply conserved pathway that has been lost in many intervening lineages.

The presence of this compound and related compounds in such distinct and evolutionarily distant organisms underscores their importance as chemotaxonomic markers.

| Organism Type | Family | Example Species | Chemotaxonomic Significance |

| Plant | Meliaceae | Cabralea eichleriana, Dysoxylum malabaricum | Considered a characteristic family for dammarane triterpenes. ajol.infotandfonline.com |

| Plant | Burseraceae | Commiphora confusa, Commiphora dalzielii | Indicates a close evolutionary relationship with the Meliaceae family. ajol.info |

| Lichen | Physciaceae | Pyxine consocians | First report of a this compound-family triterpenoid from a lichen, raising evolutionary questions. tandfonline.comtandfonline.com |

Total Synthesis and Semi Synthesis of Cabraleadiol and Analogues

Strategic Design Considerations for Cabraleadiol Total Synthesis

While a dedicated total synthesis of this compound has not been published, the strategic considerations for such a campaign can be inferred from successful syntheses of other complex dammarane-type triterpenoids (DTTs). A primary challenge is the construction of the tetracyclic 6-6-6-5 fused ring system with the correct stereochemistry. Biomimetic polyene cyclization, which mimics the natural biosynthetic pathway, represents a powerful strategy for assembling this core structure. engineering.org.cn This approach involves a cationic cascade reaction starting from an acyclic polyene precursor to form the multiple rings in a single, stereocontrolled operation. engineering.org.cnacs.org

Key strategic elements for a hypothetical total synthesis of this compound would include:

Convergent Assembly: A convergent approach, where the tetracyclic core and the complex side chain are synthesized separately and then coupled, would be a logical strategy. This allows for the independent optimization of each route before the final union. The synthesis of ginsenosides (B1230088) Re and R1 utilized a strategy based on the differing reactivity of hydroxyl groups on the aglycone for a stepwise assembly. sioc-journal.cn

Side Chain Construction: The stereoselective synthesis of the (20S,24S)-epoxy-25-hydroxy-dammarane side chain is a formidable challenge. The two stereocenters on the tetrahydrofuran (B95107) ring (C-20 and C-24) and the tertiary alcohol at C-25 must be installed with precise control.

Biomimetic Cyclization: A biomimetic strategy could be employed, inspired by the biosynthesis of related ocotillol-type compounds. This would likely involve the late-stage cyclization of a precursor like 20(S)-protopanaxadiol, which contains the C24-C25 double bond, via epoxidation and subsequent intramolecular ring-opening. encyclopedia.pub

Bidirectional Synthesis: An innovative bidirectional strategy, as demonstrated in the total synthesis of Phainanoid A, could also be envisioned. acs.orgnih.gov This involves starting from a central core and extending the synthesis outwards in two directions to build molecular complexity efficiently. acs.orgnih.gov

Development of Novel Synthetic Methodologies for Triterpenoid (B12794562) Scaffolds

The pursuit of triterpenoid synthesis has spurred the development of new chemical methods applicable to these complex scaffolds. These methodologies are crucial for overcoming the inherent challenges of selectivity and reactivity.

Key developments include:

Cationic Cyclizations: The biomimetic polyene cyclization remains a cornerstone. Research has focused on refining this process, for instance, by using a fluorine atom as a cation-stabilizing auxiliary to control the regiochemistry during the formation of the C/D ring juncture in dammaranes. acs.org

Transition-Metal Catalysis: Modern catalytic methods offer powerful tools. Transition-metal-mediated transformations have been used to achieve highly diastereoselective reactions, enabling the construction of strained ring systems found in some complex DTTs. acs.orgnih.gov Gold(I) catalysis has proven effective for challenging glycosylation reactions at sterically hindered and acid-labile tertiary hydroxyl groups, a common feature in triterpenoid saponins (B1172615). sioc-journal.cn

Functional Group Interconversion: The strategic use of common functional groups as versatile handles for synthetic transformations is a key tactic. For example, ketones (or their enol triflates) have been employed as linchpins for the rapid elaboration of molecular complexity in multiple key steps of a total synthesis. acs.orgnih.gov

Metabolic Engineering: Outside of traditional chemistry, synthetic biology has provided novel routes to triterpenoid scaffolds. Engineered yeast strains, such as Saccharomyces cerevisiae, have been developed to overproduce key precursors like 2,3-oxidosqualene (B107256), providing a "chassis" for the heterologous production of various triterpenoids, including those with dammarane (B1241002) skeletons. taylorandfrancis.combiorxiv.org

Stereoselective Synthetic Approaches to this compound

Achieving the correct stereochemistry is paramount in the synthesis of natural products like this compound, which has multiple stereocenters. The absolute configuration of the tetracyclic core and, critically, the (20S, 24S) configuration of the epoxy-alcohol side chain dictates the molecule's three-dimensional shape and biological function.

A key transformation for establishing the side chain is the cyclization to form the tetrahydrofuran ring. A plausible biomimetic approach, based on the synthesis of ocotillol-type epimers, involves the epoxidation of the C-24 double bond of a suitable precursor, such as a dammarane-24-ene derivative. encyclopedia.pub This is followed by an intramolecular, acid-catalyzed 5-exo-tet cyclization, where the C-20 hydroxyl group attacks the C-24 epoxide carbon. encyclopedia.pub The stereochemical outcome at C-24 (R or S) is dependent on the conformation during this ring-closing step, which can be influenced by reaction conditions and the stereochemistry of the starting material. encyclopedia.pubnih.gov Studies on related epimers have shown that the resulting diastereomers can have different crystal packing and molecular polarity, which may contribute to differences in biological activity. encyclopedia.pubnih.gov

Semi-Synthetic Modifications of Naturally Occurring this compound Precursors

Semi-synthesis, which uses readily available natural products as starting materials, is a highly practical and widely used strategy for generating derivatives of complex molecules like this compound. thieme-connect.com this compound and related dammarane triterpenoids can be isolated from various plant species, particularly of the Aglaia genus, providing a source for such modifications. mdpi.commdpi.com

A simple example of a semi-synthetic derivative is this compound monoacetate, where the hydroxyl group at C-3 is acetylated. researchgate.net More extensive modifications have been explored on closely related structures. In one significant study, 42 derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol were synthesized to probe structure-activity relationships. nih.gov These modifications included:

Esterification and Etherification: Reactions at the C-3 and C-12 hydroxyl groups. nih.gov

Oxidation: Conversion of hydroxyl groups to ketones. nih.gov

Ring A Modification: Introduction of α,β-unsaturated ketones. nih.gov

Side Chain (Ring E) Modification: Dehydration of the C-25 tertiary alcohol. nih.gov

This approach allows for the systematic evaluation of how different functional groups and structural motifs contribute to the biological activity of the epoxydammarane scaffold.

Analog Synthesis for Biological and Mechanistic Studies

The synthesis of analogues is crucial for identifying the pharmacophore of a natural product, improving its activity, and understanding its mechanism of action. Several studies have synthesized and evaluated analogues of epoxydammarane triterpenoids, providing valuable structure-activity relationship (SAR) data.

A major study on derivatives of a (20S,24R)-epoxydammarane scaffold yielded potent inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two key enzymes targeted in diabetes research. nih.gov The results showed that specific modifications could significantly enhance or confer activity. For instance, compound 26 emerged as a dual-target inhibitor, while compound 42 was a selective PTP1B inhibitor with potency greater than the positive control. nih.gov

| Compound | Modification from (20S,24R)-epoxy-dammarane-3β,12β,25-triol | α-glucosidase IC50 (µM) | PTP1B IC50 (µM) |

| 8 | 3-oxo-4-en-12β-OH | 489.8 | 319.7 |

| 15 | 3β-O-acetyl-12-oxo | Inactive | 280.9 |

| 26 | 3-oxo-12β-OH | 467.7 | 269.1 |

| 42 | 3β,12β-di-O-acetyl, 24,25-ene | Inactive | 134.9 |

| Acarbose | Positive Control | 750.3 | - |

| Suramin | Positive Control | - | 339.0 |

| Data sourced from a study on synthetic derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol. nih.gov |

Other studies have highlighted different SAR aspects. The presence of a ketone at C-3 appears to be important for the cytotoxicity of dammarane-type triterpenoids against certain cancer cell lines. mdpi.comnih.gov Furthermore, the stereochemistry of the hydroxyl group at C-3 (α vs. β) has been shown to significantly impact the hemolytic activity of epoxydammaranes, suggesting a key role in membrane interactions. thieme-connect.com Esterification of the C-3 hydroxyl group with malonic acid was found to dramatically increase hemolytic potency. thieme-connect.com These findings demonstrate that both total and semi-synthetic strategies are invaluable tools for exploring the vast chemical and biological space of this compound and related triterpenoids.

Structure Activity Relationship Sar Studies of Cabraleadiol and Its Derivatives

Systematic Derivatization Strategies for Cabraleadiol

Systematic derivatization involves the methodical synthesis of analogues of a lead compound to explore the chemical space around it. mdpi.com This strategy is crucial for establishing a robust SAR and for improving the potency, selectivity, and pharmacokinetic profile of the initial hit. solubilityofthings.com

The targeted modification of specific positions on the this compound skeleton is a key strategy in derivatization. The ability to selectively introduce or modify functional groups at particular sites allows for a detailed investigation of their impact on biological activity. sciforum.netrsc.org The presence of multiple reactive sites on the this compound molecule, such as hydroxyl groups and the aliphatic side chain, presents both opportunities and challenges for site-selective functionalization. technion.ac.ilnih.gov

Recent advancements in synthetic organic chemistry have provided tools for the site-selective functionalization of complex natural products. nih.gov For terpenoids like this compound, methods for C–H bond functionalization are particularly valuable, as they allow for the direct modification of the carbon skeleton. nih.gov For instance, the use of directing groups can guide a catalyst to a specific C–H bond, enabling its selective conversion to a new functional group. sciforum.netrsc.org While no specific studies on the site-selective functionalization of this compound were found, general methods applied to similar terpenoid scaffolds suggest that hydroxyl groups could be selectively protected or activated to guide further reactions. Additionally, catalytic systems could potentially be employed for the selective oxidation or substitution of specific C-H bonds on the steroid nucleus or the side chain.

The synthesis of analogues with modified functional groups is a cornerstone of SAR studies. solubilityofthings.com This involves altering existing functional groups or introducing new ones to probe their role in molecular recognition and biological effect. researchgate.netashp.org For this compound, a dammarane-type triterpenoid (B12794562), modifications could target its hydroxyl groups and the double bond in the side chain. mdpi.comresearchgate.net

Research on compounds structurally related to this compound provides insights into potential synthetic modifications. For example, studies on other triterpenoids have involved the esterification or etherification of hydroxyl groups, oxidation of alcohols to ketones, and modification of side chains. nih.gov The synthesis of a series of coumarin (B35378) derivatives with varying O-substitutions demonstrated that the nature of the substituent significantly impacts antifungal activity, with short aliphatic chains and electron-withdrawing groups favoring activity. mdpi.com Similarly, synthesizing various analogs of a neuroactive quinoline (B57606) derivative by systematically removing or altering functional groups helped identify the pharmacophore responsible for its biological activity. georgiasouthern.edu These approaches could be applied to this compound to generate a library of derivatives for biological screening.

| Parent Compound | Modification Strategy | Potential Functional Group Changes | Reference |

| Coumarin | O-substitution | Introduction of short aliphatic chains and electron-withdrawing groups. | mdpi.com |

| Quinoline Derivative | Functional group removal/alteration | Systematic modification of alcohol, ester, and aromatic groups. | georgiasouthern.edu |

| 2-Pyrazinoic acid esters (POEs) | Introduction of a bioreducible center | Incorporation of a functional group that can be reduced by biological systems. | nih.gov |

Site-Selective Functionalization of the this compound Skeleton

Correlations between Structural Features and Biological Mechanism

Understanding the correlation between a molecule's three-dimensional structure and its biological mechanism is the ultimate goal of SAR studies. nih.gov For this compound and its derivatives, this involves linking specific structural motifs to their observed biological effects, such as insecticidal or anti-inflammatory activities. mdpi.comresearchgate.net

In another study on coumarin derivatives, it was found that O-substitution is essential for antifungal activity. mdpi.com Furthermore, the presence of a short aliphatic chain and electron-withdrawing groups like nitro or acetate (B1210297) groups enhanced this activity. mdpi.com This highlights how specific electronic and steric properties of substituents can directly influence biological outcomes.

| Compound/Derivative Class | Structural Feature | Correlated Biological Activity | Reference |

| This compound | Dammarane-type triterpenoid structure | Prolonged larval phase in Spodoptera frugiperda | researchgate.net |

| Coumarin Derivatives | O-substitution with short aliphatic chains and electron-withdrawing groups | Enhanced antifungal activity | mdpi.com |

| Limonoids (e.g., 7-Deacetoxy-7-oxogedunin) | Modified tetracyclic core and side chain | Prolonged larval phase in Spodoptera frugiperda | researchgate.net |

Computational Approaches in this compound SAR

Computational methods are increasingly used to accelerate drug discovery by predicting the biological activity of compounds and elucidating their mechanisms of action at a molecular level. f1000research.com These approaches are particularly useful in SAR studies for prioritizing the synthesis of new derivatives and for understanding complex structure-activity relationships. oncodesign-services.com

Molecular modeling and docking are powerful computational tools for visualizing how a ligand, such as a this compound derivative, might bind to a biological target, typically a protein. pomics.comremedypublications.com These methods predict the preferred orientation of the ligand in the binding site and estimate the strength of the interaction, often expressed as a docking score or binding energy. researchgate.netrjlbpcs.com

While specific molecular docking studies for this compound were not found, the general methodology is widely applied. For example, in a study on potential inhibitors for proteins from Pseudomonas aeruginosa, eugenol (B1671780) and its derivatives were docked into the active sites of several bacterial proteins to predict their binding affinities. rjlbpcs.com The results showed that certain ester derivatives of eugenol had better docking scores than the parent compound, suggesting they could be more potent inhibitors. rjlbpcs.com A similar approach could be applied to this compound. A hypothetical study might involve docking this compound and its synthesized derivatives into the active site of a relevant insect or inflammatory protein target to rationalize their observed biological activities and to guide the design of new, more potent analogues. Such studies can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that are crucial for binding. researchgate.netrjlbpcs.com

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com This is achieved by correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data. biolscigroup.usmdpi.com

A QSAR study on this compound derivatives would first require the synthesis and biological testing of a series of analogues. Then, various molecular descriptors would be calculated for each compound, such as physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., electronic and steric parameters). biolscigroup.us Statistical methods, like multiple linear regression or partial least squares, would then be used to build a model that predicts biological activity based on these descriptors. researchgate.net

For instance, a QSAR study on coumarin derivatives with antifungal activity successfully developed a model that corroborated the SAR findings, showing that electronic and shape-related descriptors were important for activity. mdpi.com Similarly, a 2D-QSAR model for a series of antiproliferative compounds identified key structural features and was used to predict the activity of newly designed compounds. researchgate.net A well-validated QSAR model for this compound could be a valuable tool for predicting the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com

| Computational Method | Description | Application to this compound SAR | References |

| Molecular Modeling and Docking | Predicts the binding orientation and affinity of a ligand to a protein target. | Could be used to predict the interactions of this compound derivatives with biological targets, guiding the design of more potent analogues. | pomics.comresearchgate.netrjlbpcs.com |

| QSAR Modeling | Establishes a mathematical correlation between chemical structure and biological activity. | Could be used to predict the biological activity of virtual this compound derivatives, prioritizing synthetic efforts. | mdpi.comwikipedia.orgresearchgate.net |

Mechanistic Investigations of Cabraleadiol S Biological Activities

Mechanisms of Antimycobacterial Activity of Cabraleadiol

This compound has been identified as a compound possessing antimycobacterial properties, demonstrating activity against Mycobacterium tuberculosis. chemfaces.com However, the precise molecular mechanisms and specific metabolic or signaling pathways within the bacterium that are targeted by this compound have not been extensively detailed in the available scientific literature. While the activity is confirmed, further research is required to elucidate the exact mode of action by which this compound exerts its inhibitory effects on M. tuberculosis.

Mechanisms of Photosynthesis Inhibition by this compound

This compound functions as a potent inhibitor of the light-dependent reactions of photosynthesis. scirp.orgscirp.org Its mechanism of action involves interference with multiple, interconnected processes within the chloroplast thylakoid membrane, ultimately disrupting the conversion of light energy into chemical energy. scirp.org Studies using isolated spinach chloroplasts have shown that this compound acts as a Hill reaction inhibitor, signifying its ability to block photosynthetic electron transport. scirp.org

This compound directly inhibits the synthesis of Adenosine Triphosphate (ATP) during photophosphorylation. scirp.orgscirp.org Research conducted on isolated spinach chloroplasts demonstrated a dose-dependent decrease in ATP synthesis upon exposure to this compound. scirp.org The light-dependent synthesis of ATP is intrinsically coupled to the photosynthetic electron transport chain, and its inhibition can occur through blocking electron flow, direct inhibition of the H⁺-ATPase enzyme, or uncoupling the two processes. scirp.org this compound's interference with ATP synthesis is a key aspect of its phytotoxic action. scirp.org

Table 1: Inhibitory Effect of this compound on Photosynthetic ATP Synthesis

| Compound | I₅₀ Value (µM) | Control Value (100%) | Assay Conditions |

|---|

I₅₀ represents the concentration required to cause 50% inhibition of the activity.

Table 2: Effect of this compound on Photosynthetic Electron Transport Rates

| Electron Transport Flow | Effect of this compound | Control Values (100%) |

|---|---|---|

| Basal | Inhibited | 400 µequiv of e⁻ × mg⁻¹ of Chl × h scirp.org |

| Phosphorylating | Inhibited | 650 µequiv of e⁻ × mg⁻¹ of Chl × h scirp.org |

This compound's primary site of action is within the Photosystem II (PS II) complex. chemfaces.comscirp.org Its inhibition site has been localized to the electron flow path between the primary electron donor P680 and the primary quinone acceptor Qₐ. chemfaces.comscirp.org The interference at this specific location has several consequences:

Induction of K-band: The appearance of a K-band in chlorophyll (B73375) a fluorescence measurements indicates that the photosynthetic machinery is failing at the donor side of PS II. chemfaces.comscirp.org

Formation of Silent Reaction Centers: this compound transforms active PS II reaction centers into inactive "heat sinks" or silent centers that are incapable of reducing Qₐ. chemfaces.comscirp.org This effectively shuts down the photochemical activity of the affected PS II units.

Decreased Plastoquinone (B1678516) (PQ) Pool Reduction: The compound induces the appearance of a small G band in fluorescence transients, which is associated with a decrease in the reduction of the plastoquinone (PQ) pool. chemfaces.comscirp.orgbiocrick.com By preventing the reduction of Qₐ, this compound limits the availability of electrons needed to reduce the subsequent electron carriers in the chain, including the mobile PQ pool. scirp.org

Furthermore, by inhibiting photophosphorylation, this compound affects the function of the light-activated Mg²⁺-ATPase (also known as H⁺-ATPase or ATP synthase). scirp.org This enzyme utilizes the proton gradient generated by the electron transport chain to synthesize ATP. nih.govnih.gov The inhibition of ATP synthesis by this compound is a direct consequence of its disruption of the processes that power this molecular motor. scirp.org While some natural products act as energy transfer inhibitors by interacting directly with the CF1 portion of the ATPase, this compound's primary role is classified as a Hill reaction inhibitor that halts the electron flow necessary for the ATPase to function. scirp.org

Compound Index

| Compound Name |

|---|

| Adenosine Triphosphate (ATP) |

| This compound |

| Methyl viologen |

Role of Reactive Oxygen Species (ROS) Generation in Phytotoxic Actions

The phytotoxicity of certain chemical compounds is linked to their ability to induce oxidative stress in plants through the overproduction of reactive oxygen species (ROS). ROS are highly reactive molecules and free radicals derived from the partial reduction of oxygen. mdpi.com While ROS are natural byproducts of aerobic metabolism and play roles in cell signaling, their excessive accumulation under stress conditions can lead to significant cellular damage. mdpi.comnih.gov This imbalance between ROS production and the plant's antioxidant defense mechanisms is a key factor in the phytotoxic effects observed with various substances. cropj.commdpi.com

Under normal physiological conditions, plants maintain a delicate equilibrium between ROS generation and scavenging to prevent cellular injury. frontiersin.org However, exposure to phytotoxic compounds can disrupt this balance, leading to a rapid increase in ROS levels. frontiersin.org The primary types of ROS implicated in phytotoxicity include the superoxide (B77818) radical (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (·OH). mdpi.com These molecules can inflict damage on vital cellular components such as lipids, proteins, and nucleic acids, ultimately impairing plant growth and development. nih.govcropj.com

The generation of ROS in plants occurs in various cellular compartments, including chloroplasts, mitochondria, and peroxisomes. nih.govfrontiersin.org The electron transport chains within mitochondria and chloroplasts are major sites of ROS production. nih.gov Additionally, enzymes located in the plasma membrane and cell wall, such as NADPH oxidases and peroxidases, contribute to apoplastic ROS generation. nih.govnih.gov The overabundance of ROS can trigger a cascade of events, including lipid peroxidation, which compromises membrane integrity, and damage to DNA and proteins, which disrupts cellular functions and can lead to cell death. cropj.commdpi.com Therefore, the generation of ROS is a critical mechanism underlying the phytotoxic actions of many chemical agents.

Mechanistic Insights into Antineoplastic Activities of this compound

Modulation of Cell Cycle Progression and Apoptosis-Related Pathways

This compound, a dammarane-type triterpenoid (B12794562), has been investigated for its influence on fundamental cellular processes such as cell cycle progression and apoptosis (programmed cell death). Research on related triterpenoids suggests that these compounds can exert cytotoxic effects by interfering with the normal cell cycle and promoting apoptosis in cancer cells. For instance, studies on amoora-rohituca (AMR), another triterpenoid, have shown it can induce apoptosis by regulating proteins from the Bcl-2 family and activating caspases. nih.gov It has also been reported to suppress cell growth by arresting the cell cycle. nih.gov

Apoptosis is a regulated process of cell elimination that can be initiated through two primary routes: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. teachmeanatomy.infoillinois.educellsignal.com Both pathways converge on the activation of caspases, which are proteases that execute the dismantling of the cell. illinois.educellsignal.com The intrinsic pathway is controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2). teachmeanatomy.infoillinois.edu A shift in the balance towards pro-apoptotic proteins leads to mitochondrial permeabilization, the release of cytochrome c, and subsequent activation of initiator caspase-9. illinois.eduresearchgate.net This, in turn, activates executioner caspases, such as caspase-3 and caspase-7. illinois.eduresearchgate.net

While direct studies on this compound are limited, research on mixtures containing its derivatives, such as this compound monoacetate, indicates an induction of apoptosis through the Bcl-2 dependent intrinsic pathway, alongside cell cycle arrest. frontiersin.org This suggests that this compound likely modulates the expression or function of key cell cycle regulators and apoptosis-related proteins, leading to the inhibition of cell proliferation and induction of cell death.

Interactions with Signal Transduction Cascades (e.g., NF-κB, Caspase Pathways)

The biological activities of triterpenoids like this compound are often mediated through their interaction with critical intracellular signal transduction cascades. The Nuclear Factor-kappa B (NF-κB) and caspase pathways are prominent examples of signaling networks that regulate inflammation, cell survival, and apoptosis. wikipedia.orggenome.jp

Caspase Pathways: The activation of caspases is a central event in apoptosis. um.edu.my As discussed previously, related triterpenoids induce apoptosis through the activation of these cysteine proteases. nih.gov The process typically involves initiator caspases (e.g., caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) that, once activated, cleave and activate executioner caspases (e.g., caspase-3 and -7). illinois.educellsignal.comresearchgate.net These executioner caspases are responsible for the proteolytic cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. illinois.edu The ability of related compounds to trigger caspase-mediated apoptosis suggests that this compound may also function as an activator of this proteolytic cascade. nih.gov

NF-κB Pathway: The NF-κB pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. wikipedia.orgnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Various stimuli can activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, marking them for degradation. wikipedia.orgcellsignal.com This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. wikipedia.org Some triterpenoids, such as celastrol, have been shown to inhibit the growth and migration of cancer cells by acting as an inhibitor of IKK. nih.gov This inhibition prevents the activation of NF-κB, thereby promoting apoptosis and reducing inflammation. Given the structural similarities among triterpenoids, it is plausible that this compound could also exert its effects by modulating the NF-κB signaling pathway.

Mechanisms of Nematicidal Activity of this compound

This compound has demonstrated notable activity against plant-parasitic nematodes, which are significant agricultural pests causing substantial crop losses worldwide. mdpi.comfrontiersin.org The nematicidal mechanisms of this compound primarily involve the disruption of the nematode life cycle, particularly targeting larval hatching and survival.

Inhibition of Larval Hatching Mechanisms (e.g., Meloidogyne incognita)